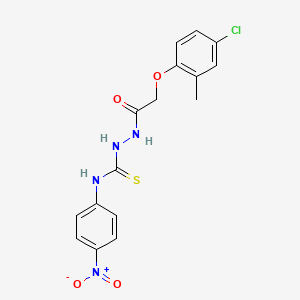

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

Beschreibung

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a 4-chloro-2-methylphenoxyacetyl group and a 4-nitrophenyl substituent. The compound combines structural motifs from synthetic auxin herbicides (e.g., MCPA, 2-(4-chloro-2-methylphenoxy)acetic acid ) and bioactive thiosemicarbazides. Its synthesis likely involves the reaction of 2-(4-chloro-2-methylphenoxy)acetohydrazide with 4-nitrophenyl isothiocyanate or equivalent reagents in the presence of thiocyanate catalysts, followed by purification via ethanol recrystallization .

Key structural features include:

- Thiosemicarbazide backbone: Provides sites for hydrogen bonding and metal coordination, enhancing biological interactions.

- 4-Nitrophenyl group: Imparts strong electron-withdrawing effects, influencing reactivity and pharmacological activity.

Eigenschaften

IUPAC Name |

1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4S/c1-10-8-11(17)2-7-14(10)25-9-15(22)19-20-16(26)18-12-3-5-13(6-4-12)21(23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPLIMYYISPFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide typically involves a multi-step process:

-

Formation of 4-Chloro-2-methylphenoxyacetic acid:

Starting Materials: 4-Chloro-2-methylphenol, chloroacetic acid.

Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chloro-2-methylphenoxyacetic acid.

-

Acylation Reaction:

Starting Materials: 4-Chloro-2-methylphenoxyacetic acid, thiosemicarbazide.

Reaction Conditions: The acid is converted to its acyl chloride using reagents like thionyl chloride. The resulting acyl chloride is then reacted with thiosemicarbazide to form the desired thiosemicarbazide derivative.

-

Nitration:

Starting Materials: The thiosemicarbazide derivative, nitric acid.

Reaction Conditions: The compound is nitrated using concentrated nitric acid to introduce the nitro group, resulting in the final product, this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide can undergo various chemical reactions due to its functional groups:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas with a palladium catalyst.

Reduction: The thiosemicarbazide moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydroxide, ethanol as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

Wirkmechanismus

The mechanism by which 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide exerts its effects involves interactions with various molecular targets:

Molecular Targets: Enzymes, DNA, and proteins.

Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. It may also intercalate into DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Thiosemicarbazide Derivatives

Key Observations:

4-Nitrophenyl Substituent: Compounds with this group (e.g., Target, 4g, S15) consistently exhibit enhanced bioactivity compared to non-nitro analogues. For example, 1-[3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl]-4-[4-nitrophenyl]-thiosemicarbazide showed broad-spectrum antimicrobial activity .

Phenoxyacetyl Modifications: The 4-chloro-2-methylphenoxy group in the target compound distinguishes it from dichlorophenoxy derivatives (e.g., ).

Physicochemical Properties

- Melting Points : Nitro-substituted thiosemicarbazides generally have higher melting points (e.g., 221–223°C for 4g vs. 160–161°C for benzyl-substituted derivatives ), reflecting stronger intermolecular interactions (e.g., hydrogen bonding, dipole-dipole).

- Solubility : The nitro group reduces aqueous solubility but enhances lipid bilayer penetration, a critical factor for bioavailability.

Biologische Aktivität

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antibacterial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 394.83 g/mol. Its structure features a thiosemicarbazide moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazides, including this compound. The cytotoxicity of this compound was evaluated against various cancer cell lines using the MTT assay.

Case Study: Cytotoxicity Testing

In a study conducted on liver carcinoma cell lines (HEPG2-1), the compound exhibited significant cytotoxic effects. The IC50 values were determined to assess the concentration required to inhibit cell viability by 50%. The results showed that this compound had an IC50 value comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2-1 | [Value] |

| Doxorubicin | HEPG2-1 | [Value] |

Antibacterial Activity

The antibacterial properties of thiosemicarbazides have also been extensively studied. The presence of electron-withdrawing groups, such as chlorine in this compound, enhances its antibacterial activity.

Research suggests that the antibacterial activity is attributed to the electron delocalization in the thiosemicarbazide moiety, which enhances both donor and reductive capacities. This mechanism allows the compound to disrupt bacterial cell walls or inhibit essential enzymatic processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiosemicarbazides indicates that modifications in substituents significantly affect their biological activity. For instance, the presence of a chloro group at position 2 of the phenoxy ring has been linked to increased potency against various pathogens and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.